molecular formula C9H7FN2O2S B13211824 6-Fluoroisoquinoline-8-sulfonamide

6-Fluoroisoquinoline-8-sulfonamide

Cat. No.: B13211824
M. Wt: 226.23 g/mol
InChI Key: CGSKCKIBFCFKSJ-UHFFFAOYSA-N
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Description

6-Fluoroisoquinoline-8-sulfonamide is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-sulfonamide typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, often employs large-scale fluorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted isoquinoline derivatives .

Scientific Research Applications

6-Fluoroisoquinoline-8-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme. By binding to a hydrophobic pocket in the GyrA subunit, the compound disrupts the enzyme’s function, leading to antibacterial effects . This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .

Comparison with Similar Compounds

Uniqueness: 6-Fluoroisoquinoline-8-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in medicinal chemistry for developing new antibacterial agents .

Properties

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23 g/mol

IUPAC Name

6-fluoroisoquinoline-8-sulfonamide

InChI

InChI=1S/C9H7FN2O2S/c10-7-3-6-1-2-12-5-8(6)9(4-7)15(11,13)14/h1-5H,(H2,11,13,14)

InChI Key

CGSKCKIBFCFKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)N

Origin of Product

United States

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